4-[(Azetidin-3-yloxy)methyl]pyridine
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Overview
Description
4-[(Azetidin-3-yloxy)methyl]pyridine is a chemical compound with the molecular formula C₉H₁₂N₂O and a molecular weight of 164.2 g/mol . This compound features a pyridine ring substituted with an azetidin-3-yloxy group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Azetidin-3-yloxy)methyl]pyridine typically involves the reaction of pyridine derivatives with azetidine derivatives under specific conditions. One common method involves the nucleophilic substitution reaction where the azetidine ring is introduced to the pyridine ring through an ether linkage .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-[(Azetidin-3-yloxy)methyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
4-[(Azetidin-3-yloxy)methyl]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(Azetidin-3-yloxy)methyl]pyridine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biological processes .
Comparison with Similar Compounds
Similar Compounds
- 4-[(Azetidin-3-yloxy)methyl]quinoline
- 4-[(Azetidin-3-yloxy)methyl]benzene
- 4-[(Azetidin-3-yloxy)methyl]pyrimidine
Uniqueness
4-[(Azetidin-3-yloxy)methyl]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research .
Properties
Molecular Formula |
C9H12N2O |
---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
4-(azetidin-3-yloxymethyl)pyridine |
InChI |
InChI=1S/C9H12N2O/c1-3-10-4-2-8(1)7-12-9-5-11-6-9/h1-4,9,11H,5-7H2 |
InChI Key |
WOPZELOUQVDGSI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OCC2=CC=NC=C2 |
Origin of Product |
United States |
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